7-Chlorooxazolo[4,5-b]pyridine
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Overview
Description
7-Chlorooxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a fused oxazole and pyridine ring system, with a chlorine atom at the 7th position. The unique structure of this compound makes it a valuable scaffold for the development of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorooxazolo[4,5-b]pyridine typically involves the cyclization of appropriate pyridine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyridine rings .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Chlorooxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-b]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazolo[4,5-b]pyridines .
Scientific Research Applications
7-Chlorooxazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chlorooxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and the presence of additional functional groups.
Thiazolo[4,5-b]pyridines: These compounds feature a sulfur atom in place of the oxygen atom in the oxazole ring.
Isoxazolo[4,5-b]pyridines: These derivatives have an isoxazole ring fused to the pyridine ring.
Uniqueness: 7-Chlorooxazolo[4,5-b]pyridine is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C6H3ClN2O |
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Molecular Weight |
154.55 g/mol |
IUPAC Name |
7-chloro-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H |
InChI Key |
ZHRCJHVETQDGAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)OC=N2 |
Origin of Product |
United States |
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